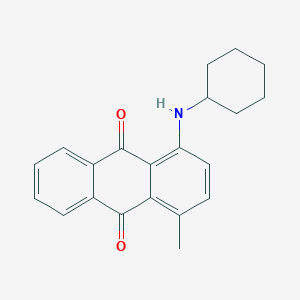![molecular formula C23H28N2O B5191940 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as ABDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABDP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have a unique mechanism of action that makes it useful in a variety of research settings.
作用机制
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine is based on its ability to react with ROS, forming a fluorescent product that can be easily detected. This compound is unique in that it reacts selectively with ROS, making it a highly specific probe for oxidative stress. This mechanism of action has been extensively studied and validated, making this compound a reliable tool for studying ROS in cells and tissues.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects on cells and tissues, making it a safe and effective tool for scientific research. This compound does not interfere with normal cellular processes, and it does not cause any significant toxicity or side effects. This makes this compound an ideal tool for studying oxidative stress and related diseases in a variety of research settings.
实验室实验的优点和局限性
The advantages of using 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high sensitivity and specificity for ROS, its minimal toxicity and side effects, and its ease of use. This compound can be easily incorporated into existing experimental protocols, and it can be used in a variety of research settings. The limitations of using this compound include its cost, which can be prohibitive for some research groups, and its limited availability in some regions.
未来方向
There are several future directions for the use of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research. One potential application is in the study of oxidative stress-related diseases, such as cancer, neurodegenerative diseases, and cardiovascular disease. This compound could be used to develop new diagnostic tools and therapeutic strategies for these diseases. Additionally, this compound could be used in the development of new fluorescent probes for other biomolecules, such as proteins and nucleic acids, expanding its potential applications even further.
In conclusion, this compound is a promising compound with significant potential for scientific research. Its unique mechanism of action and minimal toxicity make it an ideal tool for studying oxidative stress and related diseases. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of new diagnostic tools and therapeutic strategies.
合成方法
The synthesis of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves several steps, including the reaction of 2-(allyloxy)benzaldehyde with 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a catalyst. The resulting product is then purified through several rounds of chromatography to yield pure this compound. This synthesis method has been optimized over time to increase the yield and purity of this compound, making it more accessible for scientific research.
科学研究应用
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have a variety of applications in scientific research. One of the most significant uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress and related diseases.
属性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-19-26-23-13-7-6-12-22(23)20-25-17-15-24(16-18-25)14-8-11-21-9-4-3-5-10-21/h2-13H,1,14-20H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZQDIVKDEEJZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)

![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)
![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![3-chloro-N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)
![10-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B5191948.png)

![2,2'-(2,6-pyridinediyl)bis[N-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5191958.png)
![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)